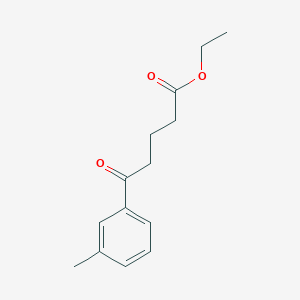

Ethyl 5-(3-methylphenyl)-5-oxovalerate

Description

Ethyl 5-(3-methylphenyl)-5-oxovalerate is an organic ester featuring a pentanoate backbone with a ketone group at the fifth carbon and a 3-methylphenyl substituent. Based on similar compounds (e.g., Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate, C₁₄H₁₇ClO₃ ), the molecular formula is likely C₁₄H₁₈O₃ (replacing chlorine with a methyl group). Such esters are typically utilized as intermediates in organic synthesis or investigated for bioactive properties, such as receptor modulation .

Properties

IUPAC Name |

ethyl 5-(3-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(16)9-5-8-13(15)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDGDPURKWHIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645548 | |

| Record name | Ethyl 5-(3-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-46-7 | |

| Record name | Ethyl 3-methyl-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(3-methylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-(3-methylphenyl)-5-oxovaleric acid+ethanolsulfuric acidEthyl 5-(3-methylphenyl)-5-oxovalerate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: 5-(3-methylphenyl)-5-oxovaleric acid

Reduction: 5-(3-methylphenyl)-5-hydroxyvalerate

Substitution: 5-(3-methylphenyl)-5-oxovaleric acid and ethanol

Scientific Research Applications

Ethyl 5-(3-methylphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

Industry: Used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes. For example, in hydrolysis reactions, the ester bond is cleaved by esterases, resulting in the formation of the corresponding carboxylic acid and ethanol. The molecular pathways involved in these reactions are typically enzyme-mediated and depend on the specific enzyme-substrate interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Ethyl 5-(3-methylphenyl)-5-oxovalerate with key analogs, highlighting substituent variations, molecular weights, and notable properties:

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) increase molecular polarity and may enhance stability or receptor-binding affinity. For example, Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate has a higher density (1.142 g/cm³) compared to non-halogenated analogs . Electron-donating groups (e.g., methoxy) improve solubility in polar solvents. Bulkier substituents (e.g., 2-naphthyl) increase molecular weight and hydrophobicity, which could influence pharmacokinetics .

Receptor Modulation and Antagonist Activity

- highlights the importance of the oxovalerate moiety and hydrophobic regions in binding to the OXE receptor , a target in inflammatory responses. While the study focused on indole-based antagonists, the structural requirements (e.g., diene systems, terminal hydrophobic groups) suggest that aryl-substituted oxovalerates may also interact with similar receptors .

- Positional Effects : Substituent placement on the phenyl ring significantly impacts activity. For instance, Ethyl 5-(4-fluorophenyl)-5-oxovalerate may exhibit distinct binding compared to the 3-methylphenyl analog due to differences in electronic and steric profiles .

Biological Activity

Ethyl 5-(3-methylphenyl)-5-oxovalerate is an organic compound characterized by its ester functional group and a phenyl ring substituted with a methyl group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. Understanding its biological activity involves examining its mechanisms of action, interactions with biological targets, and implications for health and disease.

- Molecular Formula : C14H18O3

- Molecular Weight : 234.29 g/mol

- Appearance : Typically a colorless to pale yellow liquid.

- Functional Groups : Contains an ester and a ketone (5-oxovalerate) structure, which are key to its reactivity and biological interactions.

The biological activity of this compound is largely influenced by its structural components:

- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active form (5-oxovaleric acid), which may interact with various biological targets such as enzymes and receptors.

- Receptor Interactions : Similar compounds have been shown to modulate the activity of nuclear receptors, influencing gene expression and cellular signaling pathways .

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- Research indicates that this compound interacts with cytochrome P450 enzymes, potentially leading to altered metabolism of drugs and other xenobiotics. This interaction can result in either inhibition or activation depending on the specific enzyme involved.

-

Cellular Effects :

- A study demonstrated that this compound could influence cell proliferation through modulation of the MAPK/ERK signaling pathway. This pathway is critical for regulating cell growth and differentiation, suggesting potential applications in cancer research.

- Toxicity Assessments :

-

Pharmacokinetics :

- The pharmacokinetic profile of this compound remains underexplored; however, its bioavailability may be influenced by environmental factors such as temperature and pH, which could affect its stability and efficacy in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.